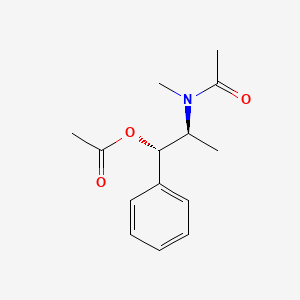

rac N,O-Diacetyl Pseudoephedrine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac N,O-Diacetyl Pseudoephedrine typically involves the acetylation of (1S,2S)-2-[methylamino]-1-phenylpropan-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

rac N,O-Diacetyl Pseudoephedrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.

Aplicaciones Científicas De Investigación

rac N,O-Diacetyl Pseudoephedrine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of rac N,O-Diacetyl Pseudoephedrine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Indole Derivatives: Indole derivatives are known for their biological potential, including anticancer and antimicrobial activities.

Uniqueness

rac N,O-Diacetyl Pseudoephedrine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industry.

Actividad Biológica

Rac N,O-Diacetyl Pseudoephedrine is a derivative of pseudoephedrine, a sympathomimetic agent widely used as a nasal decongestant. Understanding its biological activity involves examining its pharmacodynamics, safety profile, and therapeutic efficacy, particularly in relation to its parent compound, pseudoephedrine.

This compound acts primarily as an adrenergic agonist with both direct and indirect sympathomimetic effects. It induces the release of norepinephrine, leading to vasoconstriction in nasal blood vessels, which alleviates nasal congestion. The compound's structure allows it to interact with α-adrenergic receptors predominantly, facilitating vasoconstriction and reducing mucosal edema.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅N₁O₄ |

| Molecular Weight | 239.25 g/mol |

| Bioavailability | ~100% |

| Elimination Half-life | 5.4 hours (range 3–16 hours) |

| Metabolism | Minimal metabolism; primarily excreted unchanged in urine |

Pharmacological Effects

- Nasal Decongestion : this compound exhibits significant efficacy in reducing nasal congestion. Clinical studies have demonstrated that it can effectively lower nasal congestion severity scores compared to placebo treatments within hours of administration .

- Adrenergic Activity : The compound's action on adrenergic receptors results in increased mean arterial pressure and heart rate. It has been shown to act as a partial agonist at β-adrenergic receptors with low affinity, indicating a more pronounced effect on α-adrenergic receptors .

- Cytotoxicity and Safety Profile : In vitro studies assessing cytotoxicity have indicated that while this compound is generally safe at therapeutic doses, high concentrations can lead to adverse cellular effects. Detailed cytotoxicity assays using various mammalian cell lines are essential for understanding its safety margin .

Case Studies and Clinical Findings

Recent clinical trials have focused on the efficacy of pseudoephedrine derivatives in treating nasal congestion associated with upper respiratory infections. For instance:

- A multicenter randomized controlled trial evaluated pseudoephedrine's effectiveness in children aged 6 to 11 years, demonstrating significant improvements in nasal congestion scores compared to placebo .

- Another study highlighted the risks associated with pseudoephedrine use, including potential severe side effects such as posterior reversible encephalopathy syndrome (PRES) and reversible cerebral vasoconstriction syndrome (RCVS). These findings have prompted regulatory bodies to review the safety profiles of pseudoephedrine-containing medications .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and safety profiles of this compound compared to standard pseudoephedrine:

| Parameter | This compound | Pseudoephedrine |

|---|---|---|

| Mechanism of Action | Indirect adrenergic agonist | Indirect adrenergic agonist |

| Efficacy in Nasal Congestion | High | High |

| Cytotoxicity Risk | Moderate at high concentrations | Low at therapeutic doses |

| Common Side Effects | Mild (headache, dizziness) | Severe (PRES, RCVS) |

Propiedades

IUPAC Name |

[(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10(15(4)11(2)16)14(18-12(3)17)13-8-6-5-7-9-13/h5-10,14H,1-4H3/t10-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISCLSGXBAXBTJ-IINYFYTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344433 | |

| Record name | N,O-Diacetylpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144032-36-0 | |

| Record name | N,O-Diacetylpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.